4-(2-hydroxyethyl)-1-[(4-iodophenyl)sulfonyl]-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one
Overview
Description
Reagents: : 4-iodobenzenesulfonyl chloride
Conditions: : React with 2,5-dimethyl-3-pyrazolone in the presence of a base like pyridine
Step 3: Addition of the Hydroxyethyl Group
Reagents: : Ethylene oxide or ethylene chlorohydrin
Conditions: : React with the intermediate product in an alkaline medium
Industrial Production Methods
While specific large-scale industrial methods are often proprietary, the typical process would involve optimized versions of these steps under controlled conditions to maximize yield and purity, utilizing advanced techniques like continuous flow reactors and automated synthesis systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Formation of the Pyrazolone Core
Reagents: : Ethyl acetoacetate and hydrazine hydrate
Conditions: : Reflux in ethanol to form the 2,5-dimethyl-3-pyrazolone
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction
Oxidation: : It can undergo oxidation reactions, especially at the hydroxyethyl group.
Reduction: : The sulfonyl group can be reduced under certain conditions, affecting the compound's reactivity.
Substitution Reactions
Both the hydroxyethyl and iodophenyl groups can be sites for nucleophilic substitution.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or peracids under mild to moderate conditions.
Reduction: : Hydrogenation in the presence of a palladium catalyst.
Substitution: : Nucleophiles like alkoxides, amines under basic or acidic conditions.
Major Products
Oxidation: : Conversion to ketones or carboxylic acids.
Reduction: : Removal of the sulfonyl group resulting in simpler pyrazolone derivatives.
Substitution: : Various substituted pyrazolones depending on the nucleophiles used.
Scientific Research Applications
Chemistry
Intermediate in Synthesis: : Used as a building block for more complex organic molecules.
Biology
Enzyme Inhibition: : Potential to act as an inhibitor for enzymes that recognize sulfonyl or iodophenyl groups.
Medicine
Pharmacological Potential:
Industry
Material Science: : Potential use in the creation of novel materials, especially where unique molecular interactions are required.
Mechanism of Action
Effect Mechanism: : This compound's actions are typically driven by its ability to interact with biological macromolecules through its multiple functional groups.
Molecular Targets and Pathways: : Targets can include various enzymes and receptors that recognize and bind to the sulfonyl or iodophenyl groups, affecting cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
4-(2-Hydroxyethyl)-1-phenyl-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one: : Similar structure without the iodine and sulfonyl groups.
4-(2-Hydroxyethyl)-1-[(4-nitrophenyl)sulfonyl]-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one: : Contains a nitro group instead of iodine.
Uniqueness
The combination of iodophenyl and sulfonyl groups in the compound is unique, providing distinct chemical properties and potential for varied applications in research and industry, compared to its analogs.
This compound offers a fascinating blend of functional groups, making it an exciting subject for scientific exploration and practical application.
Properties
IUPAC Name |
4-(2-hydroxyethyl)-1-(4-iodophenyl)sulfonyl-2,5-dimethylpyrazol-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IN2O4S/c1-9-12(7-8-17)13(18)15(2)16(9)21(19,20)11-5-3-10(14)4-6-11/h3-6,17H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTGDOBJGWILPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1S(=O)(=O)C2=CC=C(C=C2)I)C)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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